Cas no 63362-42-5 (Methyl 6-(hydroxy(phenyl)methyl)nicotinate)

Methyl 6-(hydroxy(phenyl)methyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(hydroxy(phenyl)methyl)nicotinate
- methyl 6-[hydroxy(phenyl)methyl]pyridine-3-carboxylate
- 3-pyridinecarboxylic acid,6-(hydroxyphenylmethyl)-,methyl ester
- 63362-42-5
- Methyl6-(hydroxy(phenyl)methyl)nicotinate
-
- インチ: InChI=1S/C14H13NO3/c1-18-14(17)11-7-8-12(15-9-11)13(16)10-5-3-2-4-6-10/h2-9,13,16H,1H3
- InChIKey: ZBXVNIGRTYPLQR-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CN=C(C=C1)C(C2=CC=CC=C2)O
計算された属性
- せいみつぶんしりょう: 243.08954328g/mol
- どういたいしつりょう: 243.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 6-(hydroxy(phenyl)methyl)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019109632-1g |
Methyl 6-(hydroxy(phenyl)methyl)nicotinate |
63362-42-5 | 95% | 1g |
$346.50 | 2023-09-01 | |
Chemenu | CM177087-1g |
methyl 6-(hydroxy(phenyl)methyl)nicotinate |
63362-42-5 | 95% | 1g |
$405 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739591-1g |
Methyl 6-(hydroxy(phenyl)methyl)nicotinate |
63362-42-5 | 98% | 1g |
¥3717.00 | 2024-05-06 | |
Chemenu | CM177087-1g |
methyl 6-(hydroxy(phenyl)methyl)nicotinate |
63362-42-5 | 95% | 1g |
$389 | 2022-06-10 |
Methyl 6-(hydroxy(phenyl)methyl)nicotinate 関連文献
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Methyl 6-(hydroxy(phenyl)methyl)nicotinateに関する追加情報
Methyl 6-(hydroxy(phenyl)methyl)nicotinate: A Comprehensive Overview
Methyl 6-(hydroxy(phenyl)methyl)nicotinate (CAS No. 63362-42-5) is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound, characterized by its unique chemical structure, has garnered attention due to its potential applications in drug development, agrochemicals, and advanced materials. Recent studies have shed light on its synthesis, properties, and biological activities, making it a focal point for researchers worldwide.
The chemical structure of Methyl 6-(hydroxy(phenyl)methyl)nicotinate comprises a nicotinate backbone with a hydroxyphenylmethyl substituent at the sixth position. This arrangement imparts distinctive electronic and steric properties to the molecule, influencing its reactivity and bioavailability. The nicotinate moiety, derived from niacin (vitamin B3), is known for its role in energy metabolism and cardiovascular health. The addition of the hydroxyphenylmethyl group introduces aromaticity and hydroxyl functionality, enhancing the compound's versatility in various chemical reactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Methyl 6-(hydroxy(phenyl)methyl)nicotinate. Researchers have explored methodologies such as Suzuki-Miyaura coupling, Stille coupling, and nucleophilic aromatic substitution to construct this compound. These methods not only improve yield but also allow for precise control over the stereochemistry and regioselectivity of the product. For instance, a study published in *Organic Chemistry Frontiers* demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to synthesize this compound with high purity and efficiency.
The physical properties of Methyl 6-(hydroxy(phenyl)methyl)nicotinate are critical for its application in various industries. It exhibits a melting point of approximately 125°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in pharmaceutical formulations, where controlled release and bioavailability are paramount.
Recent studies have highlighted the biological activities of Methyl 6-(hydroxy(phenyl)methyl)nicotinate, particularly in the context of its potential as an anti-inflammatory and antioxidant agent. A research team from the University of California reported that this compound exhibits significant inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Furthermore, its ability to scavenge free radicals suggests potential applications in combating oxidative stress-related diseases such as Alzheimer's and Parkinson's.
In the field of agricultural science, Methyl 6-(hydroxy(phenyl)methyl)nicotinate has shown promise as a plant growth regulator. Studies conducted at Texas A&M University indicate that this compound can enhance crop yield by promoting root development and improving stress tolerance in plants. Its ability to modulate plant hormone signaling pathways makes it a valuable candidate for sustainable agriculture practices.
The material science applications of Methyl 6-(hydroxy(phenyl)methyl)nicotinate are equally intriguing. Researchers at MIT have explored its use as a precursor for synthesizing advanced polymers with tailored mechanical and thermal properties. The compound's aromatic structure allows for strong intermolecular interactions, leading to materials with enhanced durability and flexibility.
Despite its numerous advantages, the commercialization of Methyl 6-(hydroxy(phenyl)methyl)nicotinate faces challenges related to scalability and cost-effectiveness. Current synthesis methods require expensive catalysts and specialized equipment, limiting large-scale production. However, ongoing research aims to develop more economical routes using biocatalysts or green chemistry principles.
In conclusion, Methyl 6-(hydroxy(phenyl)methyl)nicotinate (CAS No. 63362-42-5) stands as a versatile compound with vast potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future innovations within medicine, agriculture, and materials science.
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